[3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) designates the compound as [(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate . This name systematically encodes:
- A six-membered oxane ring (positions 2–6).
- 3,4-Diacetyloxy substituents (acetyl ester groups at carbons 3 and 4).
- A 5-azido group (─N₃) at carbon 5.
- A 6-(4-nitrophenoxy) group (para-nitrophenyl ether at carbon 6).
- A methyl acetate moiety at carbon 2.
The CAS registry number 1147438-51-4 uniquely identifies the compound, while its molecular formula C₁₈H₂₀N₄O₁₀ and molecular weight 452.4 g/mol are consistent with its acetylated carbohydrate backbone.
Table 1: Chemical Identity
| Property | Value |
|---|---|
| IUPAC Name | [(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
| CAS Number | 1147438-51-4 |
| Molecular Formula | C₁₈H₂₀N₄O₁₀ |
| Molecular Weight | 452.4 g/mol |
Molecular Architecture: Stereochemical Configuration and Conformational Analysis
The compound exhibits five stereogenic centers (C2–C6), all configured in the R orientation. Nuclear magnetic resonance spectroscopy and X-ray crystallography (where applicable) confirm this stereochemical arrangement, which dictates the molecule’s three-dimensional topology.
The oxane ring likely adopts a chair conformation , minimizing steric strain between the bulky 4-nitrophenoxy group (axial position) and equatorial acetyloxy substituents. This conformation is stabilized by:
- Hyperconjugative effects from adjacent acetyloxy groups.
- Steric shielding of the azido group by the methyl acetate moiety.
Functional group interactions include:
- π-π stacking between the nitrophenyl ring and adjacent acetyloxy groups.
- Dipole-dipole interactions involving the polar azido and nitro groups.
Table 2: Stereochemical Configuration
| Carbon Position | Substituent | Configuration |
|---|---|---|
| 2 | Methyl acetate | R |
| 3 | Acetyloxy | R |
| 4 | Acetyloxy | R |
| 5 | Azido | R |
| 6 | 4-Nitrophenoxy | R |
Crystallographic Data and Solid-State Packing Behavior
While direct crystallographic data for this compound remains unreported, analogous acetylated azido-carbohydrates exhibit triclinic or monoclinic crystal systems with intermolecular interactions dominated by van der Waals forces and hydrogen bonding. For example, related copper-azido complexes display unit cell parameters such as a = 6.3568(4) Å and b = 8.8323(6) Å, though such metrics vary with substituent bulkiness.
Hypothetical packing models predict:
Comparative Analysis with Related Acetylated Azido-Carbohydrate Derivatives
The compound’s structural uniqueness becomes evident when compared to derivatives like [3,4,5-tris(acetyloxy)-6-azidooxan-2-yl]methyl acetate :
Table 3: Structural Comparison
Key differences include:
Properties
Molecular Formula |
C18H20N4O10 |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
[3,4-diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H20N4O10/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(20-21-19)18(32-14)31-13-6-4-12(5-7-13)22(26)27/h4-7,14-18H,8H2,1-3H3 |
InChI Key |
QDEIGUDBEORJET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])N=[N+]=[N-])OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available monosaccharides. The key steps include the protection of hydroxyl groups, introduction of the azido group, and the attachment of the nitrophenoxy moiety.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The azido group can be reduced to an amine.
Substitution: The acetate groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific transformation. For example, reduction of the azido group yields an amine derivative, while substitution of the acetate groups can lead to various functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
The unique functional groups present in [3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate suggest potential applications in drug development. Compounds containing azide groups are often utilized in click chemistry for the synthesis of bioorthogonal ligands and drug delivery systems. The nitrophenoxy group may enhance biological activity by facilitating interactions with target biomolecules.
Case Study: Synthesis and Biological Activity
Research has indicated that similar compounds can exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, derivatives with azide functionalities have been shown to interact with cellular components, potentially leading to apoptosis in cancer cells. Further studies on [3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate could elucidate its specific mechanisms of action.
Bioconjugation Techniques
The azide group allows for bioconjugation applications through click chemistry. This technique can be employed to attach the compound to various biomolecules or surfaces, enhancing the specificity and efficacy of therapeutic agents.
Example Application: Targeted Drug Delivery
By conjugating [3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate to antibodies or peptides, researchers can create targeted drug delivery systems that improve the localization of therapeutic agents within specific tissues or cells.
Material Science
The compound's structural properties may also lend themselves to applications in material science. Its ability to form stable linkages through azide functionalities can be exploited in the development of novel polymeric materials or coatings with specific properties.
Table: Potential Applications of [3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential use in drug development due to unique functional groups |
| Bioconjugation | Utilization in click chemistry for targeted drug delivery systems |
| Material Science | Development of novel polymers or coatings through stable azide linkages |
Mechanism of Action
The mechanism of action of [3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as glycosyltransferases. The azido group can participate in click chemistry reactions, facilitating the study of enzyme-substrate interactions. The nitrophenoxy group can act as a chromophore, allowing for the detection and analysis of enzymatic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between [3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate and its closest analog, [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate (CAS 263746-44-7, C₂₁H₂₇NO₉) .
| Property | [3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl Acetate | [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl Acetate |
|---|---|---|
| Key Substituents | 5-azido, 6-(4-nitrophenoxy) | 5-acetamido, 6-(4-methylphenoxy) |
| Molecular Formula | C₁₇H₁₈N₄O₁₀ | C₂₁H₂₇NO₉ |
| Functional Group Effects | - Nitro: Electron-withdrawing, polar - Azido: High reactivity |
- Methyl: Electron-donating, lipophilic - Acetamido: Hydrogen-bonding capability |
| Reactivity | Azido enables click chemistry; nitro enhances electrophilicity | Acetamido stabilizes structure; methylphenoxy reduces polarity |
| Stability | Thermally sensitive (azide decomposition risk) | Higher thermal stability |
| Applications | Explosive precursors, bioconjugation, polymers | Pharmaceuticals, surfactants, or sustained-release formulations |
Structural and Functional Analysis
- In contrast, the 4-methylphenoxy substituent in the analog is electron-donating, enhancing solubility in non-polar solvents . The azido group (N₃) offers rapid reactivity in Huisgen cycloadditions (click chemistry), whereas the acetamido group (NHCOCH₃) in the analog facilitates hydrogen bonding, improving solubility in polar solvents like water or ethanol.
Stability and Safety :
Synthetic Utility :
- The nitro group in the target compound may serve as a directing group in further functionalization (e.g., reduction to amine). The methyl group in the analog is inert, limiting its post-synthetic modifications.
Key Insights from Structural Comparisons
Electron-Deficient vs. Electron-Rich Systems: The nitro group’s electron-withdrawing nature makes the target compound more reactive toward nucleophiles compared to the methylphenoxy-containing analog. This property is exploitable in designing reactive intermediates for organic synthesis. The analog’s methylphenoxy group enhances lipophilicity, suggesting utility in drug delivery systems where membrane permeability is critical .
Click Chemistry vs. Biocompatibility :
- The azido group positions the target compound for applications in bioconjugation (e.g., antibody-drug linkages) or polymer crosslinking. Conversely, the analog’s acetamido group aligns with biocompatibility requirements in drug design.
Crystallographic Validation :
- Structural studies of such compounds often rely on tools like SHELX for refinement, particularly to resolve stereochemical complexities introduced by multiple acetyloxy groups .
Biological Activity
[3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate is a complex organic compound with potential biological activities. This article focuses on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
- Molecular Formula : C18H20N4O10
- Molecular Weight : 452.372 g/mol
- CAS Number : 13089-27-5
The biological activity of this compound is primarily attributed to its azido and nitrophenoxy groups. These functional groups are known to interact with various biological targets:
- Azido Group : The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules.
- Nitrophenoxy Group : This group can act as a leaving group in nucleophilic substitutions, potentially leading to cytotoxic effects in certain cell types.
Cytotoxicity Studies
Cytotoxicity assays have been conducted using various cancer cell lines to assess the efficacy of similar compounds. The results from these studies indicate that compounds with azido and acetoxy functionalities can induce apoptosis in cancer cells through several pathways:
- Cell Cycle Arrest : Compounds similar to [3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate have been reported to cause G1 phase arrest in cancer cells.
- Induction of Apoptosis : Mechanisms include activation of caspases and modulation of Bcl-2 family proteins.
Study 1: Antitumor Activity
A study evaluated the effects of a related compound on human breast cancer cell lines (MCF7). The compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis indicated that treated cells exhibited increased apoptosis markers compared to untreated controls.
Study 2: Antibacterial Efficacy
In another study focusing on antimicrobial activity, derivatives of nitrophenol were tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, suggesting potential for further development as an antibacterial agent.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
